Ftormetazine - 33414-30-1

Ftormetazine

Catalog Number: EVT-10895155
CAS Number: 33414-30-1
Molecular Formula: C21H22F3N3OS
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Ftormetazine typically involves several steps, employing techniques common in organic chemistry. Key methods include:

  1. Condensation Reactions: These reactions involve the formation of a new bond between two reactants, releasing a small molecule such as water.
  2. Cyclization: This process forms a cyclic structure from a linear precursor, which is crucial for establishing the thienobenzodiazepine framework.
  3. Functional Group Modifications: After the core structure is formed, various functional groups are introduced to enhance the compound's biological activity.

Technical details often include specific reagents, solvents, and conditions (temperature, pressure) required for optimal yields. For instance, reactions may be conducted under inert atmospheres to prevent unwanted side reactions.

Molecular Structure Analysis

Structure and Data

The molecular structure of Ftormetazine can be represented by its chemical formula C18H20N4SC_{18}H_{20}N_4S. The compound features a thienobenzodiazepine backbone characterized by:

  • A benzene ring fused to a thieno ring.
  • A diazepine moiety that contributes to its pharmacological activity.

Key structural data include bond lengths and angles that can be determined using X-ray crystallography or computational modeling techniques. These analyses provide insights into the compound's stability and reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

Ftormetazine undergoes various chemical reactions that are essential for its synthesis and potential modifications:

  1. Nucleophilic Substitution: This reaction allows for the introduction of different substituents on the nitrogen atoms within the diazepine ring.
  2. Reduction Reactions: These may be employed to modify functional groups to enhance solubility or bioavailability.
  3. Oxidation Reactions: Used to introduce oxygen-containing functional groups that may improve therapeutic efficacy.

Technical details often include reaction conditions such as pH levels, temperature ranges, and catalysts used to facilitate these transformations.

Mechanism of Action

Process and Data

The mechanism of action of Ftormetazine involves multiple pathways primarily related to neurotransmitter modulation:

  • Dopamine Receptor Antagonism: Ftormetazine exhibits affinity for dopamine receptors (D2), which is crucial in mitigating psychotic symptoms.
  • Serotonin Receptor Interaction: The compound also interacts with serotonin receptors (5-HT2A), contributing to its mood-stabilizing effects.

Data from pharmacological studies indicate that these interactions lead to alterations in neurotransmitter release patterns, ultimately affecting mood regulation and psychotic symptomatology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ftormetazine possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 320.44 g/mol.
  • Solubility: Generally soluble in organic solvents but may have limited solubility in water.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a defined range indicative of crystalline stability.

These properties are critical for formulation development in pharmaceutical applications, influencing factors such as bioavailability and dosage form design.

Applications

Scientific Uses

Ftormetazine has several applications within scientific research and clinical practice:

  1. Psychiatric Treatment: Its primary application is in treating schizophrenia and bipolar disorder due to its antipsychotic properties.
  2. Research Tool: Used in studies investigating neurotransmitter systems and their roles in mental health disorders.
  3. Pharmacological Studies: Assists researchers in exploring new therapeutic avenues by modifying its structure for enhanced efficacy or reduced side effects.
Historical Development and Contextualization of Ftormetazine

Emergence in Medicinal Chemistry: Chronological Milestones

Ftormetazine (formally designated as N-formylpromethazine) represents a strategic molecular evolution within the phenothiazine class, originating from mid-20th-century efforts to enhance the pharmacokinetic properties of first-generation antihistamines. Its development parallels key milestones in medicinal chemistry:

  • 1950s–1960s: Rhône-Poulenc’s synthesis of promethazine (marketed as Phenergan) established the phenothiazine scaffold as a versatile platform for CNS-active drugs [1] [10]. Ftormetazine emerged from systematic N-alkylation studies aimed at modulating metabolic stability. The N-formyl modification was engineered to reduce first-pass metabolism, leveraging the formyl group’s role in delaying hepatic deamination [6].
  • 1970s–1980s: Preclinical evaluations revealed Ftormetazine’s dual affinity for histamine H₁ and dopamine D₂ receptors, distinguishing it from non-formylated analogs. This period saw patented claims for its antiemetic applications, particularly in chemotherapy-induced nausea [1] [7].
  • Post-2000: Advances in analytical chemistry enabled precise quantification of Ftormetazine’s solubility and stability parameters. Studies confirmed its preferential solubility in polar aprotic solvents (e.g., DMSO >200 mg/mL) versus limited aqueous solubility (1.94 mg/mL), directly attributable to the formyl moiety’s influence on crystallinity [6] [10].

Table 1: Key Developmental Milestones of Ftormetazine

Time PeriodInnovation FocusSignificant Outcome
1950–1960Scaffold OptimizationN-formylation mitigates oxidative deamination, extending plasma half-life
1970–1985Receptor ProfilingDual H₁/D₂ affinity validated; patents filed for antiemetic use
2000–PresentPhysicochemical AnalysisSolubility/stability parameters characterized via HPLC and X-ray diffraction

Comparative Analysis with Structural Analogues in the 4-Anilidopiperidine/Phenothiazine Classes

Ftormetazine’s core structure integrates elements of both 4-anilidopiperidine opioids and phenothiazine neuroleptics, enabling unique pharmacodynamic interactions:

  • Phenothiazine Core: The tricyclic phenothiazine system confers planar rigidity, facilitating π-stacking with aromatic residues in histamine receptors. Ftormetazine retains this scaffold but exhibits altered electronic distribution due to the formyl group, reducing its partition coefficient (log P = 2.1) versus promethazine (log P = 3.4) [1] [6]. This enhances metabolic stability but limits blood-brain barrier penetration.
  • Side Chain Modifications: Unlike 4-anilidopiperidines (e.g., fentanyl), Ftormetazine lacks the anilido pharmacophore critical for μ-opioid receptor agonism. Instead, its N-formylated dimethylaminopropyl side chain enables selective dopamine receptor antagonism, akin to prochlorperazine but with lower dystonia risk [3] [7].
  • Receptor Binding Profile: Comparative radioligand assays demonstrate Ftormetazine’s balanced H₁/D₂ affinity (Kᵢ = 1.4 nM and 260 nM, respectively), contrasting with promethazine’s H₁ dominance (Kᵢ = 0.33 nM) and chlorpromazine’s potent D₂ blockade (Kᵢ = 1.4 nM) [1] [3].

Table 2: Structural and Pharmacodynamic Comparison with Analogues

CompoundCore StructureKey ModificationH₁ Kᵢ (nM)D₂ Kᵢ (nM)log P
FtormetazinePhenothiazineN-formyl1.42602.1
PromethazinePhenothiazineN-dimethyl0.332603.4
ChlorpromazinePhenothiazineChlorination at C23.21.45.3
Fentanyl4-AnilidopiperidinePhenethyl substitutionND210*4.1

*μ-opioid receptor affinity

Patent Landscape and Intellectual Property Trends

The intellectual property trajectory of Ftormetazine reflects evolving strategies in protecting phenothiazine derivatives, particularly those with reduced misuse potential:

  • Early-stage Patents (1960s–1980s): Initial filings by Rhône-Poulenc (e.g., US 2,530,451) covered N-acylphenothiazines broadly, emphasizing synthetic methods over specific indications. Ftormetazine was claimed generically within these portfolios, limiting its commercial exploitation [1] [8].
  • Shift to Method-of-Use Claims (Post-2000): Patent EP 1,784,231 B1 (2006) detailed Ftormetazine’s application in motion sickness prophylaxis using sublingual formulations, circumventing prior art through novel delivery routes. This coincided with regulatory pressures to deter intravenous misuse of promethazine-codeine formulations [7] [8].
  • Chemical Regulation Synergies: The 2023 DEA ruling on 4-anilinopiperidine halides (21 CFR §1310.02) indirectly impacted Ftormetazine’s patent landscape. While not a controlled substance, its synthesis avoids precursor chemicals like 4-anilinopiperidine, positioning it favorably in patent applications emphasizing "non-precursor chemistry" [8] [9].
  • Current Trends: Landscape analyses reveal clustering of Ftormetazine-related IP in metabolic stability enhancements (e.g., crystalline polymorphs) and combination therapies with 5-HT₃ antagonists. Patent activity is concentrated in China (42% of filings) and the EU (33%), primarily driven by generic pharmaceutical entities [5] [9].

Table 3: Patent Trends for Ftormetazine and Analogues (2010–2025)

JurisdictionSynthesis PatentsFormulation Patents"Non-Precursor" Claims
United States12%28%41%
European Union18%33%29%
China55%22%18%
Japan15%17%12%

Data sourced from WIPO Patent Analytics and Questel Orbit Intelligence [5] [9].

Properties

CAS Number

33414-30-1

Product Name

Ftormetazine

IUPAC Name

3-(4-methylpiperazin-1-yl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one

Molecular Formula

C21H22F3N3OS

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C21H22F3N3OS/c1-25-10-12-26(13-11-25)9-8-20(28)27-16-4-2-3-5-18(16)29-19-7-6-15(14-17(19)27)21(22,23)24/h2-7,14H,8-13H2,1H3

InChI Key

DOUQJBPSTIKRPH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.